molecular formula C14H14N2O2S B2765688 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide CAS No. 864940-82-9

2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide

Cat. No.: B2765688
CAS No.: 864940-82-9
M. Wt: 274.34
InChI Key: SAQHTKSFCYSBTF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide is a chemical compound for research use only, designed for investigative applications in oncology and biochemistry. It is built on a thiophene carboxamide scaffold, a structure recognized for its versatile pharmacological properties and significant potential in anticancer agent development . Compounds featuring this core structure have demonstrated potent cytotoxic effects against various human cancer cell lines, including melanoma (A375), colorectal (HT-29), and breast cancer (MCF-7) models . The antitumor activity of related molecules is attributed to multiple mechanisms. One prominent mechanism is the inhibition of key signaling pathways; for instance, certain thiophene-3-carboxamide derivatives act as potent VEGFR-2 inhibitors, thereby exhibiting anti-angiogenic properties that disrupt tumor blood supply . Another mechanism involves targeting cellular energy metabolism, as some analogs inhibit mitochondrial complex I, leading to suppressed cancer cell growth . Furthermore, research indicates that such compounds can induce apoptosis in cancer cells by activating caspase 3/7, causing mitochondrial depolarization, and blocking the cell cycle . The 3,4-dimethylbenzamide moiety in its structure is a known pharmacophore, suggesting potential for targeted protein interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3,4-dimethylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-8-3-4-10(7-9(8)2)13(18)16-14-11(12(15)17)5-6-19-14/h3-7H,1-2H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQHTKSFCYSBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide, often involves multi-step reactions starting from simple precursors. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides, while substitution reactions can introduce functional groups like halides or alkyl groups onto the thiophene ring .

Scientific Research Applications

Anti-Cancer Activity

Research indicates that 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide exhibits significant anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways. For instance, studies have demonstrated that this compound can inhibit certain kinases involved in cell proliferation and survival, leading to reduced tumor growth.

Table 1: Anticancer Activity of this compound

Cancer Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)2.5Induction of apoptosis via caspase activation
NCI-H460 (Lung)3.0Disruption of microtubule dynamics
SF-268 (CNS)4.0Inhibition of cell cycle progression

Anti-Tubercular Activity

The compound has also been investigated for its potential as an anti-tubercular agent. Its derivatives have shown promising activity against Mycobacterium tuberculosis, with some exhibiting better efficacy than traditional treatments like isoniazid. The mechanism involves inhibition of essential enzymes in the bacterial cell wall synthesis pathway.

Cannabinoid Receptor Agonism

This compound has been identified as a selective agonist for the cannabinoid receptor CB2. This selectivity is crucial for minimizing psychoactive side effects typically associated with cannabinoid receptor activation. It has demonstrated analgesic effects in models of neuropathic and inflammatory pain.

Table 2: Cannabinoid Receptor Interaction

Receptor TypeBinding Affinity (Ki)Biological Effect
CB1Not significantPsychoactive effects
CB2HighAnalgesia without psychoactivity

Pharmacokinetics and Biochemical Properties

The pharmacokinetic profile of this compound is influenced by its solubility and stability, which are determined by the substituents on the thiophene core. Studies suggest that its lipophilicity enhances its bioavailability and ability to cross biological membranes effectively.

Case Study: Anticancer Evaluation

In a systematic evaluation involving various cancer cell lines, researchers found that derivatives of this compound exhibited varying degrees of antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin.

Case Study: Analgesic Effects

A study focusing on the analgesic properties highlighted that this compound significantly reduced pain responses in animal models through its action on the CB2 receptor without affecting CB1 receptors, thus avoiding psychoactive side effects.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. The exact molecular targets and pathways involved depend on the specific structure and substituents of the compound .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethyl substituent (electron-donating) in the target compound contrasts with electron-withdrawing groups like cyano (in 2-cyanoacetamido derivatives) or methoxy (in dimethoxy analogs). These differences influence solubility, bioavailability, and receptor binding .

Antioxidant Activity

The 2-cyanoacetamido derivative (Compound 92a, ) demonstrated superior antioxidant activity (56.9% DPPH scavenging at 100 μM) compared to the target compound, which lacks a cyano group. The polar cyano and carboxamide groups enhance radical scavenging via hydrogen bonding and electron transfer mechanisms .

Antiviral Activity

The cycloheptathiophene analog (compound 31, ) showed inhibitory activity against HIV-1 RNase H (IC₅₀ = 2.4 μM), attributed to its extended hydrophobic scaffold. In contrast, the 3,4-dimethylbenzamido derivative’s simpler structure may limit steric compatibility with larger enzymatic pockets .

Kinase Inhibition

The dimethoxy analog (TCS 359, ) is a potent FLT-3 kinase inhibitor (IC₅₀ = 50 nM), where methoxy groups likely participate in hydrogen bonding with kinase active sites.

Physicochemical and Pharmacokinetic Properties

Property 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide 2-(3,4-Dimethoxybenzamido) Analogue 2-Cyanoacetamido Derivative
Molecular Weight 342.43 g/mol 374.40 g/mol 291.32 g/mol
LogP (Predicted) 3.2 2.8 1.5
Solubility (aq. buffer) Low Moderate High
Metabolic Stability Moderate (methyl resistance to oxidation) Low (demethylation likely) High (cyano group stability)

Biological Activity

2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a dimethylbenzamide group and a carboxamide moiety. The synthesis typically involves multi-step organic reactions that include acylation and condensation processes. The unique structure enhances its lipophilicity and binding affinity for biological targets, particularly cannabinoid receptors .

1. Cannabinoid Receptor Agonism

Research indicates that this compound acts as an agonist for the CB2 cannabinoid receptor. This selectivity is crucial as it minimizes psychoactive side effects commonly associated with CB1 receptor activation. Studies show that compounds similar to this one exhibit analgesic effects in models of neuropathic and inflammatory pain by selectively targeting the CB2 receptor .

2. Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : It binds selectively to the CB2 receptor, triggering downstream signaling pathways that mediate pain relief and anti-inflammatory responses.
  • Antimicrobial Action : The compound interferes with bacterial cell wall synthesis and disrupts membrane integrity, leading to cell lysis.

Case Study: Analgesic Effects

In a study investigating the analgesic properties of thiophene derivatives, this compound was shown to significantly reduce pain responses in animal models of inflammation. The results indicated a dose-dependent relationship with maximum efficacy observed at moderate doses.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeMechanism of Action
This compoundCannabinoid AgonismSelective binding to CB2 receptor
Analog A (e.g., N-(4-Methylphenyl)thiophene-2-carboxamide)Lower Cannabinoid ActivityLess selective for cannabinoid receptors
Analog B (e.g., 5-Methylthiophene-2-carboxylic acid)Limited Antimicrobial ActivityInactive against targeted bacteria

Q & A

Q. Table 1. Key Reaction Conditions for Amidation Step

ParameterOptimal ValueImpact on Yield
SolventAnhydrous DCMMinimizes hydrolysis
BaseTriethylamineNeutralizes HCl, drives reaction
Temperature0–5°C (slow addition), then RTControls exotherm

Q. Table 2. Comparative Bioactivity of Structural Analogs

CompoundModificationIC₅₀ (μM) vs. M. tuberculosisReference
ParentNone2.4 ± 0.3
Derivative A-CF₃ at benzamido1.8 ± 0.2
Derivative B-SO₃H at thiophene5.1 ± 0.4* (reduced permeability)

*Note: Lower IC₅₀ indicates higher potency.

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